molecular formula C16H16ClNO3 B12916038 7-Chloro-6-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 55376-69-7

7-Chloro-6-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B12916038
CAS No.: 55376-69-7
M. Wt: 305.75 g/mol
InChI Key: FLZLDRCYPSMWQO-UHFFFAOYSA-N
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Description

7-Chloro-6-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid is an organic compound belonging to the quinoline family This compound is characterized by the presence of a chlorine atom at the 7th position, a cyclohexyl group at the 6th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 3rd position on the quinoline ring

Preparation Methods

The synthesis of 7-chloro-6-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 7-chloro-4-hydroxyquinoline-3-carboxylic acid with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

7-Chloro-6-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Chloro-6-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 7-chloro-6-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The chlorine and cyclohexyl groups contribute to its overall stability and lipophilicity, enhancing its ability to penetrate cell membranes.

Comparison with Similar Compounds

Similar compounds to 7-chloro-6-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid include:

    6-Chloro-4-hydroxyquinoline-3-carboxylic acid: Lacks the cyclohexyl group, making it less lipophilic.

    7-Chloro-4-hydroxyquinoline-3-carboxylic acid: Lacks the cyclohexyl group, affecting its overall stability and biological activity.

    4-Hydroxyquinoline-3-carboxylic acid:

The uniqueness of 7-chloro-6-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

55376-69-7

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

7-chloro-6-cyclohexyl-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C16H16ClNO3/c17-13-7-14-11(15(19)12(8-18-14)16(20)21)6-10(13)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,19)(H,20,21)

InChI Key

FLZLDRCYPSMWQO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=C3C(=C2)C(=O)C(=CN3)C(=O)O)Cl

Origin of Product

United States

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